molecular formula C19H23O3P B8571907 Diethyl 3,3-Diphenylallylphosphonate

Diethyl 3,3-Diphenylallylphosphonate

Cat. No.: B8571907
M. Wt: 330.4 g/mol
InChI Key: MIFYYHFERGLOOB-UHFFFAOYSA-N
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Description

Diethyl 3,3-Diphenylallylphosphonate is an organophosphonate compound characterized by a phosphonate ester group attached to a diphenyl-substituted allyl moiety. Organophosphonates are widely utilized due to their stability, versatility in reactions (e.g., Michaelis-Arbuzov, Pudovik), and ability to act as ligands or intermediates in cross-coupling reactions .

Properties

Molecular Formula

C19H23O3P

Molecular Weight

330.4 g/mol

IUPAC Name

(3-diethoxyphosphoryl-1-phenylprop-1-enyl)benzene

InChI

InChI=1S/C19H23O3P/c1-3-21-23(20,22-4-2)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-15H,3-4,16H2,1-2H3

InChI Key

MIFYYHFERGLOOB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3-Diphenylallylphosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. In this case, diethyl phosphite reacts with 3,3-diphenylallyl bromide under controlled conditions to yield the desired phosphonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3-Diphenylallylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3,3-Diphenylallylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 3,3-Diphenylallylphosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can inhibit or enhance the function of specific enzymes, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Diethyl 3,3-Diphenylallylphosphonate with analogous diethyl phosphonate derivatives, focusing on synthesis, physical properties, and applications.

a) Diethyl (3-Methylbutyl)phosphonate (CAS 3759-39-5)
  • Molecular Formula : C₉H₂₁O₃P
  • Synthesis : Typically prepared via nucleophilic substitution or esterification of phosphonic acids with alcohols. Industrial methods often involve oxidative coupling of hypophosphorous acids .
  • Key Feature : The branched alkyl chain (3-methylbutyl) enhances lipophilicity, making it suitable for hydrophobic reaction environments.
  • Applications: Used as a chemical intermediate in organocatalysis and polymer chemistry .
b) Diethyl [(3-Cyano-1-phenylsulfonyl-1H-indol-2-yl)methyl]phosphonate
  • Structure: Features a cyano group and phenylsulfonyl substituent on an indole ring.
  • Synthesis : Likely synthesized via Pudovik or Abramov reactions, where hydrophosphoryl reagents react with carbonyl-containing substrates .
  • Key Feature: The electron-withdrawing cyano group increases electrophilicity, facilitating nucleophilic additions.
  • Applications: Potential use in medicinal chemistry for designing kinase inhibitors or anticancer agents .
c) Diethyl (Hydroxymethyl)phosphonate (CAS 3084-40-0)
  • Molecular Formula : C₅H₁₃O₄P
  • Synthesis : Produced via hydroxymethylation of diethyl phosphite, often under basic conditions.
  • Key Feature : The hydroxymethyl group enables further functionalization (e.g., esterification, oxidation).
  • Applications : Key intermediate in flame retardants and pharmaceutical precursors .
d) Diethyl 3-Hydroxyphenylphosphonate (CAS 33733-32-3)
  • Molecular Formula : C₁₀H₁₅O₄P
  • Key Feature: The phenolic hydroxyl group allows for hydrogen bonding, enhancing solubility in polar solvents.
  • Applications : Explored in coordination chemistry and as a building block for bioactive molecules .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Reactivity
This compound* Not reported - Likely soluble in organics Allyl group enables cross-coupling; diphenyl enhances steric bulk
Diethyl (3-Methylbutyl)phosphonate C₉H₂₁O₃P 208.23 Soluble in THF, DCM, ethers Alkyl chain supports hydrophobic interactions
Diethyl Hydroxymethylphosphonate C₅H₁₃O₄P 168.12 Miscible in water, alcohols Hydroxymethyl group facilitates esterification/oxidation
Diethyl 3-Hydroxyphenylphosphonate C₁₀H₁₅O₄P 230.20 Soluble in DMSO, methanol Phenolic hydroxyl enables hydrogen bonding and metal coordination

*Note: Data inferred from structural analogs due to lack of direct evidence.

Application-Based Comparison

  • Agrochemicals : Diethyl Hydroxymethylphosphonate is prioritized for pesticide synthesis due to its water solubility , whereas this compound’s aromaticity may favor herbicide design.
  • Medicinal Chemistry : The indole-based phosphonate () and 3-hydroxyphenyl derivative () show promise in drug discovery, while the allyl-diphenyl variant could serve as a kinase inhibitor scaffold.
  • Industrial Synthesis : Diethyl (3-Methylbutyl)phosphonate is favored for cost-effective bulk production due to simpler alkyl substituents .

Research Findings and Limitations

  • Synthetic Efficiency : this compound’s synthesis likely requires palladium-catalyzed allylation, contrasting with the Pudovik-based routes of simpler analogs .
  • Thermal Stability : Allyl-diphenyl groups may reduce thermal stability compared to alkyl or hydroxymethyl analogs, limiting high-temperature applications.
  • Environmental Impact : Branched alkyl phosphonates (e.g., 3-methylbutyl) exhibit higher biodegradability than aromatic variants .

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